Butanoic acid, 4-(acetylamino)-2-amino-
Description
Butanoic acid, 4-(acetylamino)-2-amino- (CAS 3025-96-5), also known as 4-acetamidobutanoic acid, is a branched-chain amino acid derivative with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . It features an acetylamino group (-NHCOCH₃) at position 4 and an amino group (-NH₂) at position 2 on the butanoic acid backbone. This compound is utilized in pharmaceutical research, particularly as a precursor for synthesizing heterocyclic compounds with demonstrated biological activities, such as imidazole and pyridazinone derivatives .
Properties
IUPAC Name |
4-acetamido-2-aminobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(9)8-3-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZRFVZUZIJABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274290 | |
| Record name | Butanoic acid, 4-(acetylamino)-2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14531-48-7 | |
| Record name | Butanoic acid, 4-(acetylamino)-2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidobutanoic acid can be achieved through the acetylation of gamma-aminobutyric acid (GABA). The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent over-acetylation .
Industrial Production Methods
Industrial production of 4-acetamidobutanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-acetamidobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted amides.
Scientific Research Applications
4-acetamidobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its role as a metabolite and its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-acetamidobutanoic acid involves its interaction with biological molecules. As a derivative of GABA, it may interact with GABA receptors and influence neurotransmission. The acetyl group can also undergo hydrolysis, releasing acetic acid and the corresponding amine, which can participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural analogs, their functional groups, and applications:
Research Findings and Data
Pharmaceutical Potential of the Target Compound
- demonstrates that 4-(acetylamino)phenyl-substituted butanoic acid derivatives can form 6- or 5-membered heterocycles (e.g., thiadiazolo, imidazo-thiadiazole), which show promise in antimicrobial and anticancer research .
- In contrast, N-acetyl-methionine derivatives (e.g., Imp. C(EP)) are primarily used as reference standards in pharmaceutical quality control .
Biological Activity
Butanoic acid, 4-(acetylamino)-2-amino-, also known by its CAS number 14531-48-7, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of butanoic acid, 4-(acetylamino)-2-amino- is C6H12N2O3. It features an acetylamino group and an amino group attached to a butanoic acid backbone, which influences its biological interactions.
The biological activity of butanoic acid derivatives often involves their interaction with various molecular targets. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, participating in several biochemical pathways. Additionally, the compound's structure allows it to interact with proteins and enzymes, potentially modulating their activity. The specific pathways involved depend on the context of use in biological systems.
Antimicrobial Properties
Research indicates that butanoic acid derivatives exhibit antimicrobial activity against a range of pathogens. A study demonstrated that compounds similar to butanoic acid can inhibit bacterial growth by disrupting cell membrane integrity and function.
Anti-inflammatory Effects
Butanoic acid derivatives have shown potential anti-inflammatory effects in various models. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines in immune cells, indicating a possible therapeutic role in inflammatory diseases .
Anticancer Activity
Preliminary studies highlight the anticancer properties of butanoic acid derivatives. For instance, one study reported that certain derivatives could induce apoptosis in cancer cell lines by activating caspase pathways . This suggests a potential application in cancer therapy.
Case Studies
-
Antimicrobial Activity Study
- Objective : To evaluate the antimicrobial efficacy of butanoic acid derivatives.
- Method : In vitro testing against various bacterial strains.
- Results : Significant inhibition was noted against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
-
Anti-inflammatory Response
- Objective : To assess the anti-inflammatory effects of butanoic acid on macrophages.
- Method : Treatment of macrophage cell lines with butanoic acid followed by cytokine measurement.
- Results : A reduction in TNF-alpha and IL-6 levels was observed, indicating a dose-dependent anti-inflammatory effect.
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Anticancer Screening
- Objective : To investigate the apoptotic effects of butanoic acid derivatives on cancer cells.
- Method : Treatment of human cancer cell lines with varying concentrations of the compound.
- Results : Induction of apoptosis was confirmed through flow cytometry analysis, with IC50 values around 30 µM.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
